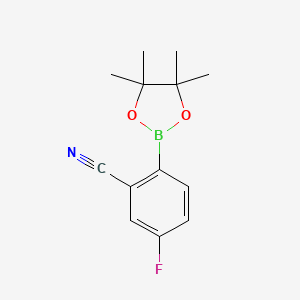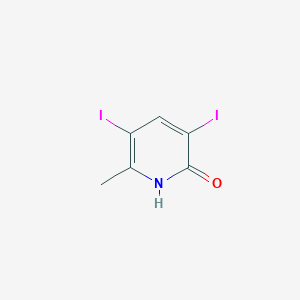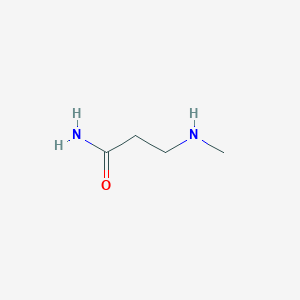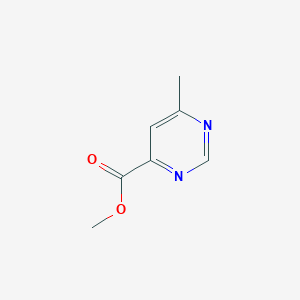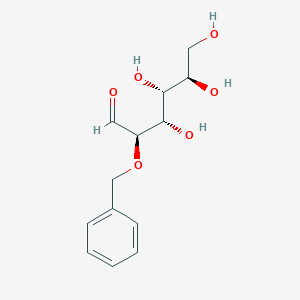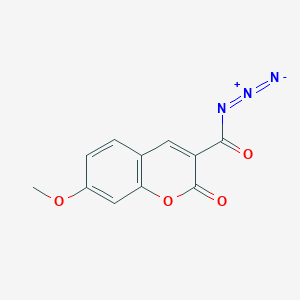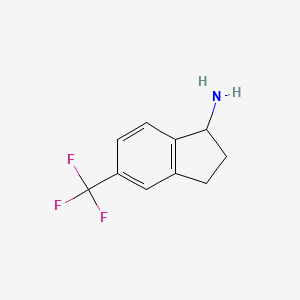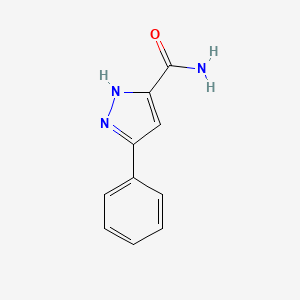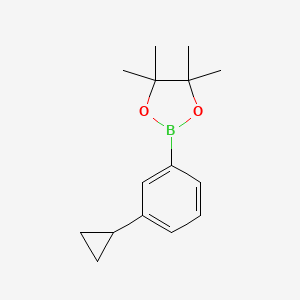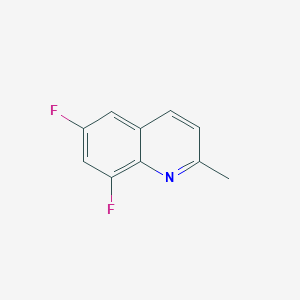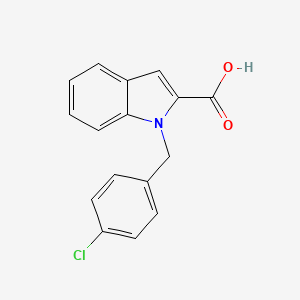
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid derivatives have been synthesized and characterized, primarily focusing on their biological activities. One study detailed the synthesis of a range of indole-2-carboxylic acid derivatives, which were found to exhibit significant antibacterial and moderate antifungal activities. This suggests potential applications in developing new antimicrobial agents. The detailed synthesis and the antimicrobial screening of these compounds have been well documented (Raju et al., 2015).
Molecular Docking Studies
Further research on indole-2-carboxylic acid derivatives involved molecular docking studies, which are crucial for understanding the binding interactions of these compounds with target proteins. This type of study aids in the drug discovery process by predicting how a compound might interact with biological targets (G. Ganga Reddy et al., 2022).
Pharmacological Evaluation
Another study used a comparative molecular field analysis (CoMFA) to guide the synthetic effort of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. The study aimed to optimize the in vivo potency, duration of action, and binding activity of these compounds, leading to the discovery of potent selective glycine-site NMDA receptor antagonists (Baron et al., 2005).
Synthetic Intermediates and Practical Synthesis
The research also delves into the synthesis of indole-2-carboxylic acid as a versatile intermediate in preparing pharmaceutically active agents. Environmental concerns have led to increased interest in alternative processes for synthesizing indole-2-carboxylic acid, showing the compound's significance in the pharmaceutical industry (Jiang et al., 2017).
Anti-Inflammatory Drug Design and Molecular Interaction
Another intriguing application involves the design and synthesis of indole acetamide derivatives for anti-inflammatory drugs. In-depth characterization, including spectroscopic analyses and in silico modeling, was conducted to confirm the anti-inflammatory activity of these derivatives. Additionally, energy frameworks and atom-in-molecule calculations were performed to investigate the stability and intramolecular interactions of these compounds, providing valuable insightsinto the design of potential anti-inflammatory drugs (Al-Ostoot et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-15(18)16(19)20/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQMDNBLKHSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-indole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

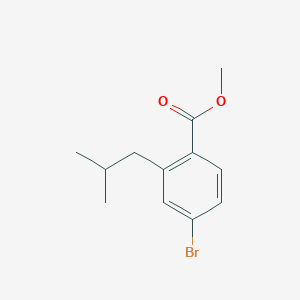
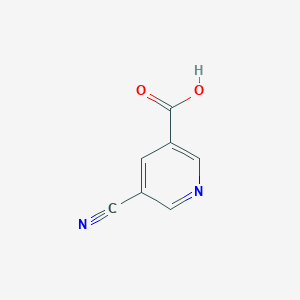
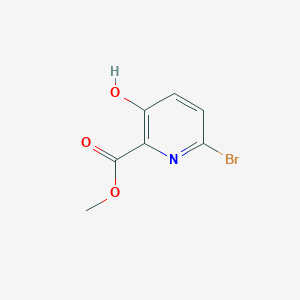
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
